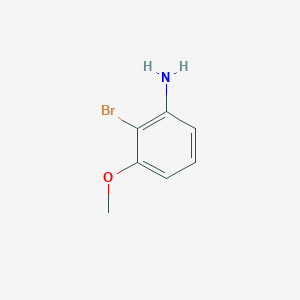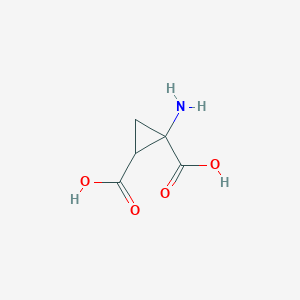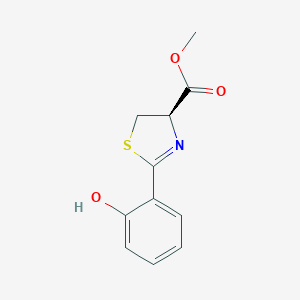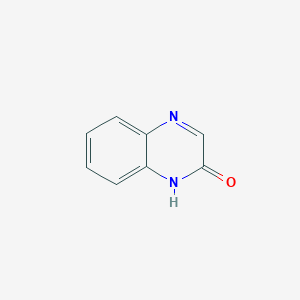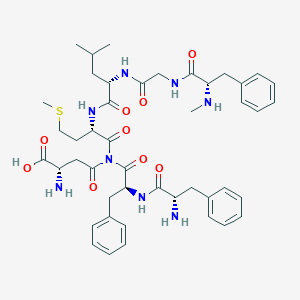
(1R,3S)-3-Aminocyclopentanol
説明
Synthesis Analysis
The synthesis of cyclopentane derivatives, including aminocyclopentanols, often involves stereocontrolled methods to achieve the desired configuration. For example, the stereocontrolled synthesis of aminocyclopentane derivatives has been achieved through various methods, including the Dieckmann cyclization of α-amino acids to an aminocyclopentanone and subsequent elaboration to the target compound (Bergmeier, Cobas, & Rapoport, 1993). Other methods involve the conversion of (R)-2-((benzyloxy)ethyl)oxirane to aminocyclopropanecarboxylates, followed by cyclization to cyclopentanone esters (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Molecular Structure Analysis
The molecular structure of "(1R,3S)-3-Aminocyclopentanol" is characterized by its cyclopentane backbone with an amino group and a hydroxyl group at specific positions, which contribute to its chemical properties and reactivity. Structural and conformational studies on similar compounds have shown the importance of the cyclopentane ring and substituent positions in determining the molecules' physical and chemical behavior.
Chemical Reactions and Properties
Aminocyclopentanols participate in various chemical reactions, reflecting their versatile chemical properties. For instance, they can be used as precursors in the synthesis of carbocyclic nucleosides, demonstrating their role in constructing complex organic molecules with potential biological activities (Izawa, Ogino, Nishiyama, Yamamura, Kato, & Takita, 1992). Their reactivity includes transformations through radical cyclization reactions, leading to polyhydroxylated cyclopentane derivatives, showcasing the synthetic utility of these compounds in organic synthesis (Roberts & Shoberu, 1992).
科学的研究の応用
Inhibition of α-glucosidases : This compound inhibits α-glucosidases from sources like Caldocellum saccharolyticum and almonds, which has implications in studies related to diabetes and carbohydrate metabolism (Boss et al., 2000).
Effects on Excitatory and Inhibitory Responses : It has been found to enhance excitatory and inhibitory responses to amino acids on rat spinal neurons in vivo, suggesting a role in neurotransmission and potential therapeutic applications (Bond & Lodge, 1995).
Role in Synaptic Transmission : The compound activates glutamate metabotropic receptors and induces long-term potentiation of synaptic transmission in rat hippocampal slices, offering insights into memory and learning processes (Bortolotto & Collingridge, 1992).
Selective Agonist at Metabotropic Excitatory Amino Acid Receptors : It is a selective and efficacious agonist at these receptors, stimulating brain phosphoinositide hydrolysis, which is significant in understanding brain signaling mechanisms (Schoepp et al., 1991).
Inhibition of Galactosidases : Studies show that synthesized aminocyclopentanols, including this compound, exhibit no anomer selectivity in inhibiting alpha- and beta-galactosidases, which is relevant in the study of carbohydrate processing enzymes (Bøjstrup & Lundt, 2005).
Induction of Seizures and Neuronal Injury : Research indicates that as a metabotropic glutamate receptor agonist, it can induce seizures and neuronal injury in neonatal rats, implicating its role in neuronal excitotoxicity (McDonald et al., 1993).
Activation of Distinct Subtypes of Receptors : The compound selectively activates distinct subtypes of ACPD receptors in guinea-pig cerebral cortex, highlighting its utility in studying neurotransmitter receptors (Cartmell et al., 1993).
将来の方向性
特性
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminocyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



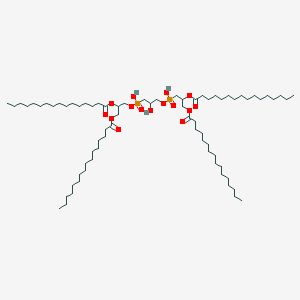
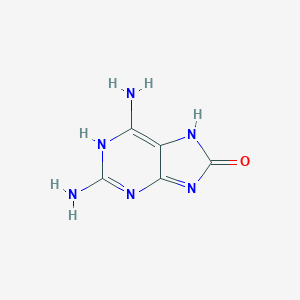
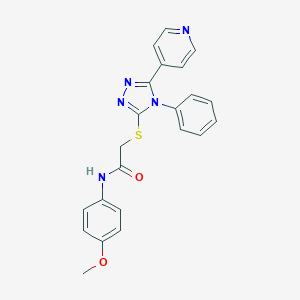



![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
